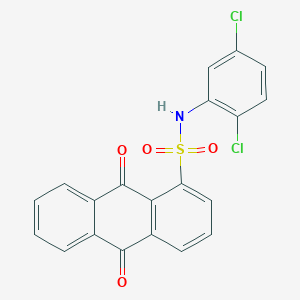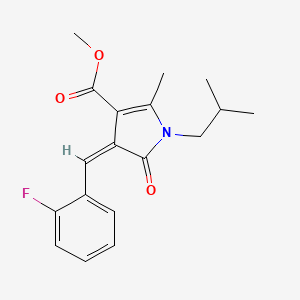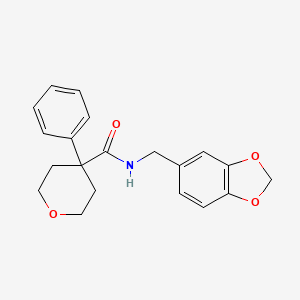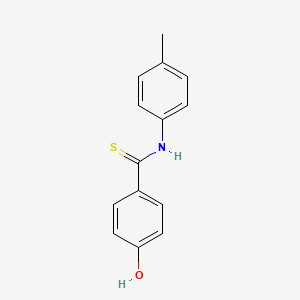
N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine, also known as BRAF inhibitor, is a small molecule compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent in the treatment of various cancers. This compound is a potent inhibitor of the BRAF protein, which plays a critical role in the MAPK/ERK signaling pathway that is deregulated in many cancers.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine involves the inhibition of the this compound protein, which is a key player in the MAPK/ERK signaling pathway. The compound binds to the ATP-binding site of the this compound protein, preventing its activation and subsequent downstream signaling. This leads to the suppression of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including melanoma, colorectal, and thyroid cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to have minimal toxicity in non-cancerous cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine in lab experiments is its potency and selectivity for the this compound protein. The compound has been shown to be highly effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine. One area of focus is the optimization of the synthesis method to improve yields and purity. Another area of focus is the development of more soluble analogs of the compound that can be administered more easily in vivo. In addition, further studies are needed to investigate the potential of this compound in combination with other therapies for the treatment of various cancers. Overall, this compound has shown great potential as a therapeutic agent in the treatment of cancer and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine involves a series of chemical reactions that are carried out in a controlled environment. The synthesis method for this compound has been extensively studied and optimized to ensure high yields and purity. The synthesis involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with hydrazine hydrate to form 5-bromo-2,4-dimethoxybenzohydrazide. This intermediate is then reacted with 2-chloro-N-(4-methoxyphenyl)acetamide to form the final product, this compound.
Applications De Recherche Scientifique
N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine has been extensively studied for its potential as a therapeutic agent in the treatment of various cancers. The compound has been shown to be a potent inhibitor of the this compound protein, which is often mutated in many cancers, including melanoma, colorectal, and thyroid cancer. The inhibition of this compound by this compound leads to the suppression of the MAPK/ERK signaling pathway, which is critical for cancer cell proliferation and survival.
Propriétés
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-21-15-7-16(22-2)13(17)5-11(15)8-18-12-4-3-10-9-19-20-14(10)6-12/h3-7,9,18H,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAOCROYOPGQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2=CC3=C(C=C2)C=NN3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B5125623.png)


![N-[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B5125653.png)

![11-(4-chloro-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5125662.png)
![7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate](/img/structure/B5125670.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide](/img/structure/B5125676.png)
![N~2~-(4-isopropylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5125689.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B5125691.png)
![4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B5125696.png)

![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)
![butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5125710.png)